Crk12-IN-1
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Overview
Description
Crk12-IN-1 is a potent inhibitor of cyclin-dependent kinase 12 (CRK12), a protein kinase involved in various cellular processes. This compound has shown significant insecticidal activity, particularly against Trypanosoma brucei and Trypanosoma congolense, which are protozoan parasites responsible for diseases such as African animal trypanosomiasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Crk12-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and sulfonation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Crk12-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, and water are commonly used solvents in these reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Crk12-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinase 12 and its effects on cellular processes.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Industry: Utilized in the development of insecticides and other agrochemical products.
Mechanism of Action
Crk12-IN-1 exerts its effects by inhibiting cyclin-dependent kinase 12. This kinase is involved in the regulation of the cell cycle and transcription. By binding to the ATP-binding pocket of CRK12, this compound prevents ATP binding and inhibits the enzyme’s activity. This leads to the disruption of cellular processes essential for the survival of protozoan parasites .
Comparison with Similar Compounds
Crk12-IN-1 is compared with other cyclin-dependent kinase inhibitors, such as:
CRK3 inhibitors: Target a different cyclin-dependent kinase but have similar applications in treating protozoan infections.
CRK6 inhibitors: Another class of inhibitors with overlapping but distinct biological activities.
Pyrazolopyrimidines: A related class of compounds with potent anti-parasitic activity.
This compound is unique due to its high potency and specificity for CRK12, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C20H26F2N4O3S2 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]cyclohexyl]-2-methylpropane-1-sulfonamide |
InChI |
InChI=1S/C20H26F2N4O3S2/c1-11(2)10-31(28,29)26-13-8-6-12(7-9-13)24-20-25-19(23)18(30-20)17(27)16-14(21)4-3-5-15(16)22/h3-5,11-13,26H,6-10,23H2,1-2H3,(H,24,25) |
InChI Key |
DZBBFJPWMFEESI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1CCC(CC1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |
Origin of Product |
United States |
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